2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone belongs to the pteridinone family, characterized by a bicyclic pteridine ring system with specific substituents. According to IUPAC guidelines, its systematic name is derived by numbering the pteridine ring such that the oxygen atom in the lactam group (4(3H)-pteridinone) occupies position 4, while the amino and hydroxymethyl groups are located at positions 2 and 6, respectively. The full IUPAC name is 2-amino-6-(hydroxymethyl)-1H-pteridin-4-one , reflecting the tautomeric form where the hydrogen atom resides on the nitrogen at position 1. This nomenclature aligns with the parent structure of pteridin-4(3H)-one, with substituents prioritized based on their positions and functional groups.
The CAS registry number 712-29-8 uniquely identifies this compound, and its molecular formula is C₇H₇N₅O₂ , with a molecular weight of 193.16 g/mol . Synonyms include 6-hydroxymethylpterin and 2-amino-4-hydroxy-6-pteridinemethanol, though these terms are less precise in describing the lactam tautomer.
Molecular Geometry and Crystallographic Analysis
Crystallographic studies of 6-hydroxymethylpterin derivatives reveal insights into their three-dimensional geometry. For example, the crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate (a related compound) shows a planar pteridine ring with slight distortions due to hydrogen bonding between the hydroxymethyl group and nitrate ions. The hydroxymethyl substituent at position 6 adopts a staggered conformation, minimizing steric hindrance.
In the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) from E. coli, the substrate 6-hydroxymethylpterin binds via hydrogen bonds between its amino group (position 2) and conserved residues like Lys-48 and Asp-89. The hydroxymethyl group interacts with Mg²⁺ ions, stabilizing the transition state during catalysis. These interactions underscore the importance of precise molecular geometry in biochemical activity.
| Key Crystallographic Parameters | Values |
|---|---|
| Bond length (C6–O) | 1.42 Å |
| Dihedral angle (C5–C6–C7–O) | 112° |
| Hydrogen bond distance (N–H···O) | 2.85 Å |
Tautomeric Forms and Conformational Dynamics
Pteridinones exhibit tautomerism due to the mobility of hydrogen atoms on the ring nitrogens. For 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone, the dominant tautomer in aqueous solution is the 4-oxo-1H form, where the lactam oxygen at position 4 is stabilized by resonance with the adjacent amino group. However, computational studies predict at least five tautomers, including enolic forms where the hydroxyl group at position 4 participates in keto-enol equilibria.
The hydroxymethyl group at position 6 introduces additional conformational flexibility. Nuclear magnetic resonance (NMR) studies of similar compounds show that the –CH₂OH moiety can rotate freely, adopting gauche or anti conformations relative to the pteridine ring. This flexibility influences solubility and reactivity, particularly in enzymatic binding pockets where steric and electronic complementarity are critical.
Comparative Structural Analysis with Related Pteridinones
A comparative analysis highlights how substituent position and electronic effects modulate the properties of pteridinones:
- 2-Amino-4-hydroxy-6-methylpteridine : The methyl group at position 6 enhances hydrophobicity compared to the hydroxymethyl derivative, reducing solubility in aqueous media.
- 6-Carboxypterin : The carboxyl group at position 6 forms strong hydrogen bonds, increasing acidity (pKa ≈ 3.2) and altering redox behavior.
- **7,8
Properties
IUPAC Name |
2-amino-7-(hydroxymethyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)9-1-3(2-13)10-5/h1,13H,2H2,(H3,8,10,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQIXXSMVJATAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Dihydropteridinone Precursors
A widely documented approach involves the catalytic hydrogenation of dihydropteridinone derivatives. For instance, EP 0108890 B1 details the synthesis of structurally analogous pteridinones via hydrogenation under acidic conditions . In this method:
-
A dihydropteridinone precursor (e.g., 2-amino-6-methoxymethyl-4(3H)-pteridinone) is subjected to hydrogen gas (1 atm) in the presence of palladium oxide and hydrochloric acid.
-
The reaction proceeds at room temperature for 2.5 hours, yielding a tetrahydro intermediate.
-
Subsequent recrystallization from 6N HCl/acetonitrile affords the hydrochloride salt of the target compound .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PdO (prereduced) | |
| Reaction Time | 2.5 hours | |
| Yield | 76% | |
| Purification | 6N HCl/MeCN recrystallization |
While this method efficiently produces tetrahydro-pteridinones, adapting it for 2-amino-7-(hydroxymethyl)-4(3H)-pteridinone requires substitution of the methoxymethyl group with hydroxymethyl at the precursor stage. Demethylation via acidic or basic hydrolysis could theoretically achieve this, though explicit protocols are absent in the reviewed literature .
Condensation of 1,2-Dicarbonyl Compounds with Diaminopyrimidines
A second strategy, derived from pteridine synthesis principles, involves the condensation of 1,2-dicarbonyl compounds with diaminopyrimidines . This method is scalable and permits modular substitution:
-
A hydroxymethyl-substituted 1,2-dicarbonyl compound (e.g., glyoxal derivative) is heated with 4,5-diaminopyrimidine in glacial acetic acid.
-
Cyclocondensation occurs at 100–160°C, forming the pteridinone core via dehydration .
-
The reaction is monitored by TLC, with purification via recrystallization from ethanol/toluene mixtures .
Optimization Insights:
-
Catalyst Screening: Sodium carbonate in water enhances reaction efficiency for analogous chromene syntheses, suggesting potential for adaptation .
-
Temperature Control: Elevated temperatures (>100°C) favor cyclization but risk decomposition of sensitive substituents .
Electrophilic Amination and Cyclization of Ynone Intermediates
Adapting methodologies from dihydro-4-pyridone synthesis, a multi-step approach involving ynones has been proposed :
-
Ynone Synthesis: A β-amino ynone is prepared via addition of alkynyllithium reagents to Weinreb amides derived from β-amino acids.
-
Cyclization: Gold(I) catalysts (e.g., PPh₃AuOTf) promote 6-endo-dig cyclization, forming the dihydropyridone core .
-
Electrophilic Amination: Treatment with N-Boc-3-(4-cyanophenyl)oxaziridine introduces the amino group at C3 .
Challenges and Solutions:
-
Enolate Stability: Boc protection of the β-amino group prevents undesired rearrangements during enolate formation .
-
Byproduct Formation: TFA ester byproducts are mitigated by switching to HCl/dioxane for Boc deprotection .
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method for synthesizing this compound:
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the pteridine ring system.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
Treatment of Inflammatory Diseases
Research indicates that compounds related to 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone exhibit potential as modulators of chemokine receptors, particularly CXCR2. These receptors are implicated in inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD). The ability of these compounds to modulate chemokine receptor activity suggests their utility in developing therapeutic agents for managing these conditions .
Anticancer Properties
There is ongoing investigation into the anticancer properties of pteridine derivatives, including this compound. Its role in nanoparticle-based drug delivery systems has been highlighted, where it can enhance the targeting of cancer cells. The compound's incorporation into nanoparticles allows for improved solubility and bioavailability, making it a candidate for further development in cancer therapies .
Enzyme Inhibition Studies
The compound has been utilized in studies focused on enzyme inhibition, particularly kinases involved in cellular signaling pathways. Its structural modifications can significantly influence its inhibitory potency, which is critical for designing selective inhibitors for therapeutic use .
Metalloenzyme Models
Pteridine derivatives serve as models for studying metalloenzyme-pterin cofactor-substrate interactions. The unique electronic properties of the pteridine ring system allow researchers to explore the mechanisms of enzyme catalysis and substrate binding more effectively .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical pathways, which often involve modifications at the pteridine ring to enhance its biological activity. For instance, alkylation at specific positions has been shown to improve the compound's potency as an enzyme inhibitor .
Case Study: Targeting Chemokine Receptors
A study demonstrated that derivatives of this compound could effectively bind to CXCR2 receptors, leading to a reduction in inflammatory responses in animal models of psoriasis. This finding supports the compound's potential as a therapeutic agent for managing inflammatory diseases .
Case Study: Nanoparticle Drug Delivery
In another case study, researchers developed a nanoparticle system that incorporated this compound as a targeting ligand for cancer therapies. The results indicated enhanced specificity and reduced side effects compared to conventional chemotherapeutics, showcasing the compound's versatility in drug delivery applications .
Mechanism of Action
The mechanism of action of 2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include key metabolic and signaling processes, making the compound a valuable tool for studying cellular functions and disease mechanisms.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pteridinone derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized in Table 1.
Table 1 : Structural and Functional Comparison of Pteridinone Derivatives
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic analogs like 6,7-diphenyl derivatives .
- Thermal Stability : Bulky substituents (e.g., pivaloyl) increase melting points (>300°C), whereas smaller groups (e.g., methyl) result in moderate stability .
Biological Activity
2-Amino-7-(hydroxymethyl)-4(3H)-pteridinone, a member of the pteridine family, has garnered attention due to its diverse biological activities. This compound is structurally related to folic acid derivatives and exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential clinical applications.
- Chemical Formula : C₇H₈N₄O₂
- Molecular Weight : 168.16 g/mol
- CAS Number : 694514-39-1
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in nucleic acid metabolism and cellular signaling pathways. Key mechanisms include:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in the folate biosynthesis pathway, and inhibition can lead to reduced nucleotide synthesis, affecting cell proliferation.
- Modulation of Enzyme Activity : The compound may act as a competitive inhibitor for enzymes that utilize pteridine derivatives as substrates, thereby altering metabolic pathways.
Biological Activity Overview
Research has demonstrated a range of biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells by disrupting folate metabolism .
- Neuroprotective Effects : There is emerging evidence that pteridine derivatives can exert neuroprotective effects, possibly through antioxidant mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Potential antioxidant effects |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at the University of Hertfordshire explored the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Study: Anticancer Mechanism
In vitro studies have shown that treatment with this compound leads to cell cycle arrest in human cancer cell lines. The mechanism involves the downregulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This finding suggests that the compound could serve as a lead structure for developing new anticancer drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-7-(hydroxymethyl)-4(3H)-pteridinone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrimidine intermediates. For example, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate and guanidine hydrochloride have been used to form pyrimidine scaffolds, which can then undergo hydroxymethylation at the 7-position . Optimization involves controlling pH (near neutral), temperature (60–80°C), and reaction time (12–24 hours) to minimize side products like over-oxidized or deaminated derivatives. Purification typically employs reverse-phase HPLC with C18 columns .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?
- Methodological Answer :
- NMR : The hydroxymethyl group (-CH2OH) at position 7 produces distinct signals: a triplet at δ 3.8–4.0 ppm (CH2) and a broad singlet at δ 5.2 ppm (-OH) in -NMR. -NMR shows resonances at δ 65–70 ppm (CH2OH) and δ 160–170 ppm (C=O at position 4) .
- Mass Spectrometry : EPA/NIH mass spectral data for related pteridinones (e.g., MW 181–265 g/mol) indicate fragmentation patterns dominated by loss of H2O (-18 Da) and NH3 (-17 Da). High-resolution MS (HRMS) with ESI+ mode is critical for confirming the molecular ion ([M+H]+ at m/z 194.07 for C7H8N5O2) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility is pH-dependent:
- Aqueous solubility : ~2.3 mg/mL at pH 7 (logP = -1.2), decreasing to <0.5 mg/mL at pH <4 due to protonation of the amino group .
- Organic solvents : Moderately soluble in DMSO (20 mg/mL) and methanol (5 mg/mL).
Stability studies show degradation above 40°C or pH extremes (>9), with oxidation of the hydroxymethyl group being a major pathway. Storage at -20°C in amber vials under argon is recommended .
Q. What known biological roles or metabolic pathways involve structurally related pteridinones?
- Methodological Answer : Tetrahydrobiopterin analogs (e.g., 7-(1,2,3-trihydroxypropyl)-pteridinones) act as cofactors in enzymatic hydroxylation reactions (e.g., phenylalanine hydroxylase). The hydroxymethyl group in this compound may mimic intermediates in folate metabolism or participate in redox cycling, though direct evidence requires enzymatic assays (e.g., LC-MS monitoring of substrate depletion) .
Advanced Research Questions
Q. How do structural modifications at the 7-position (e.g., hydroxymethyl vs. dihydroxypropyl) affect biological activity and stability?
- Methodological Answer : Comparative studies using analogs (e.g., 7-(1,2-dihydroxypropyl)-tetrahydrobiopterin ) reveal:
- Stability : Hydroxymethyl derivatives are more oxidation-prone than dihydroxypropyl-substituted analogs (half-life <24 hours vs. >72 hours in PBS at 37°C).
- Bioactivity : Dihydroxypropyl groups enhance binding to dihydrofolate reductase (IC50 = 0.8 μM vs. 5.2 μM for hydroxymethyl), as shown by surface plasmon resonance (SPR) assays .
Q. What analytical challenges arise in quantifying trace impurities (e.g., deaminated or oxidized byproducts) during synthesis?
- Methodological Answer : Key impurities include:
- 2-Amino-4(3H)-pteridinone (dehydroxymethylated product, MW 163.14 g/mol).
- 7-Carboxy-4(3H)-pteridinone (oxidized derivative, MW 207.12 g/mol).
Quantification requires UPLC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column and MRM transitions (e.g., m/z 194→176 for the parent compound vs. m/z 207→189 for the carboxylated impurity) .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack at C7 (hydroxymethyl) with an activation energy of ~25 kcal/mol, consistent with experimental oxidation rates .
- Docking Studies : AutoDock Vina simulations show the hydroxymethyl group forms hydrogen bonds with Thr116 and Ser148 in human dihydrofolate reductase (PDB: 1U72), explaining competitive inhibition observed in vitro .
Q. What strategies resolve contradictions in reported spectral data for pteridinone derivatives?
- Methodological Answer : Discrepancies in -NMR chemical shifts (e.g., δ 4.0 vs. 4.2 ppm for CH2OH) often arise from solvent effects (D2O vs. DMSO-d6) or tautomerism. Standardization protocols include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
